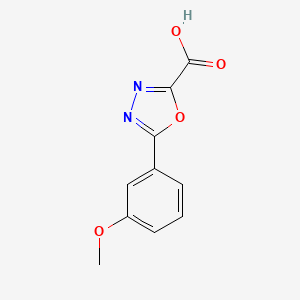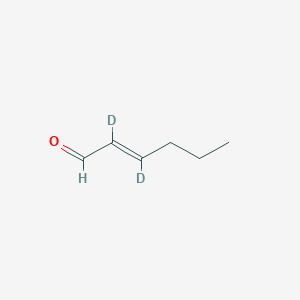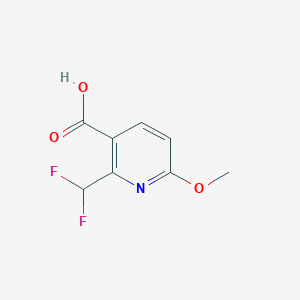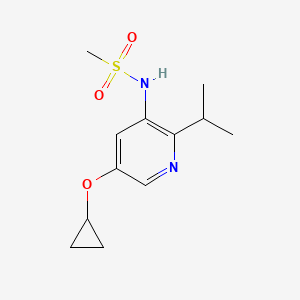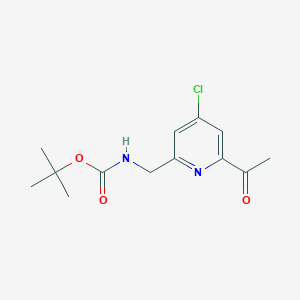
3-Chloro-5-(trifluoromethyl)pyridin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(trifluoromethyl)pyridin-4-OL is a fluorinated pyridine derivative. This compound is characterized by the presence of a chlorine atom, a trifluoromethyl group, and a hydroxyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-5-(trifluoromethyl)pyridin-4-OL can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions. The reaction requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-(trifluoromethyl)pyridin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Alkylation and Chlorination: The compound can also undergo alkylation and chlorination reactions, which are useful in the synthesis of more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, chlorinating agents, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce ketones or alcohols .
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(trifluoromethyl)pyridin-4-OL has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which 3-Chloro-5-(trifluoromethyl)pyridin-4-OL exerts its effects is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways, potentially affecting various biological processes. The presence of the trifluoromethyl group and the pyridine ring is thought to play a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are structurally similar to 3-Chloro-5-(trifluoromethyl)pyridin-4-OL, including:
- 2-Fluoro-3-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine .
Uniqueness
What sets this compound apart from these similar compounds is the presence of the hydroxyl group at the 4-position of the pyridine ring. This functional group imparts unique chemical reactivity and physical properties, making it particularly valuable in specific applications .
Eigenschaften
Molekularformel |
C6H3ClF3NO |
|---|---|
Molekulargewicht |
197.54 g/mol |
IUPAC-Name |
3-chloro-5-(trifluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-2-11-1-3(5(4)12)6(8,9)10/h1-2H,(H,11,12) |
InChI-Schlüssel |
WZEJDBWPCLWGKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C(=CN1)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


